molecular formula C5H12BrN3 B2383147 1,3-Dimethyl-2-imino-imidazolidine hydrobromide CAS No. 77458-86-7

1,3-Dimethyl-2-imino-imidazolidine hydrobromide

Cat. No. B2383147
CAS RN: 77458-86-7
M. Wt: 194.076
InChI Key: HDWDXJNEZIGGOB-UHFFFAOYSA-N
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Patent
US04342764

Procedure details

A solution of 52.9 of cyanogen bromide in 300 ml of toluene is added dropwise in the course of 1 hour to a solution of 44.1 g (0.5 mol) of N,N'-dimethyl-ethylenediamine in 300 ml of toluene, with stirring. The reaction mixture is stirred for a further two hours at 80°. The mixture is allowed to cool to room temperature and is filtered and the residue is washed with ether. The crude 1,3-dimethyl-2-imino-imidazolidine hydrobromide obtained after drying in vacuo melts at 153°-160°.
[Compound]
Name
52.9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
44.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]#[C:2][Br:3].[CH3:4][NH:5][CH2:6][CH2:7][NH:8][CH3:9]>C1(C)C=CC=CC=1>[BrH:3].[CH3:4][N:5]1[CH2:6][CH2:7][N:8]([CH3:9])[C:2]1=[NH:1] |f:3.4|

Inputs

Step One
Name
52.9
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CBr
Name
Quantity
44.1 g
Type
reactant
Smiles
CNCCNC
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for a further two hours at 80°
Duration
2 h
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
the residue is washed with ether

Outcomes

Product
Name
Type
product
Smiles
Br.CN1C(N(CC1)C)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.